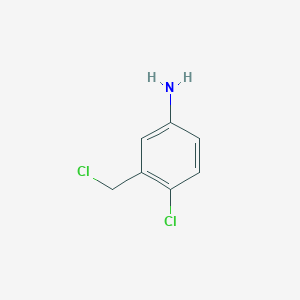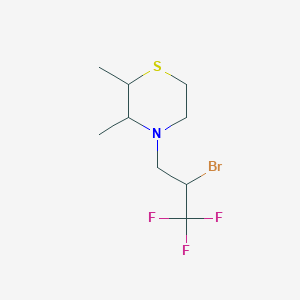
4-(2-Bromo-3,3,3-trifluoropropyl)-2,3-dimethylthiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-3,3,3-trifluoropropyl)-2,3-dimethylthiomorpholine is a chemical compound with the molecular formula C9H15BrF3NOS. This compound is known for its unique structural features, including the presence of bromine, fluorine, and sulfur atoms, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 4-(2-Bromo-3,3,3-trifluoropropyl)-2,3-dimethylthiomorpholine typically involves the reaction of 2,3-dimethylthiomorpholine with 2-bromo-3,3,3-trifluoropropyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
4-(2-Bromo-3,3,3-trifluoropropyl)-2,3-dimethylthiomorpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
4-(2-Bromo-3,3,3-trifluoropropyl)-2,3-dimethylthiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-3,3,3-trifluoropropyl)-2,3-dimethylthiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its ability to form strong interactions with these targets, leading to modulation of their activity. The sulfur atom in the thiomorpholine ring can also participate in redox reactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
4-(2-Bromo-3,3,3-trifluoropropyl)-2,3-dimethylthiomorpholine can be compared with other similar compounds, such as:
4-(2-Bromo-3,3,3-trifluoropropyl)morpholine: This compound lacks the dimethyl groups and the sulfur atom, which can significantly alter its chemical and biological properties.
2,3-Dimethylthiomorpholine: This compound lacks the bromine and fluorine atoms, making it less reactive in certain chemical reactions.
4-(2-Chloro-3,3,3-trifluoropropyl)-2,3-dimethylthiomorpholine: The substitution of bromine with chlorine can affect the compound’s reactivity and interaction with molecular targets.
Properties
Molecular Formula |
C9H15BrF3NS |
|---|---|
Molecular Weight |
306.19 g/mol |
IUPAC Name |
4-(2-bromo-3,3,3-trifluoropropyl)-2,3-dimethylthiomorpholine |
InChI |
InChI=1S/C9H15BrF3NS/c1-6-7(2)15-4-3-14(6)5-8(10)9(11,12)13/h6-8H,3-5H2,1-2H3 |
InChI Key |
BWVRHMXVBOEIBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(SCCN1CC(C(F)(F)F)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole](/img/structure/B12851557.png)
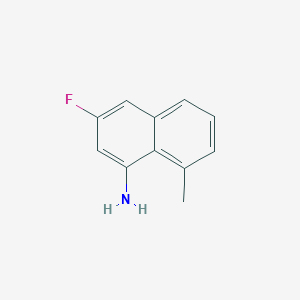
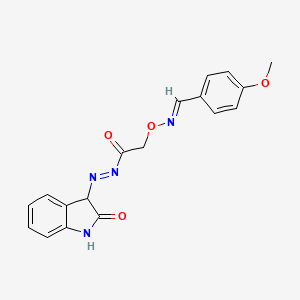
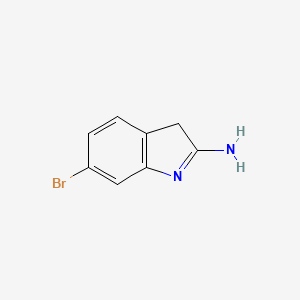
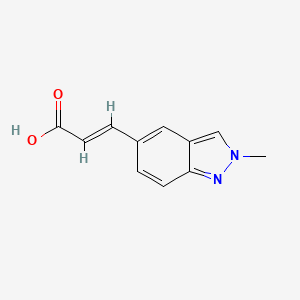
![4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12851578.png)
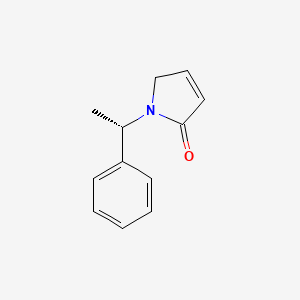
![N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide](/img/structure/B12851599.png)
![N-(4'-Cyano[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12851601.png)
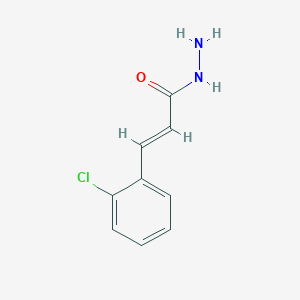
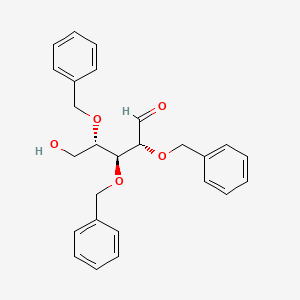
![1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B12851627.png)
